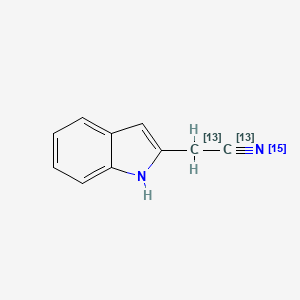

Indole-2-acetonitrile-13C2, 15N

Description

Indole-2-acetonitrile-¹³C₂,¹⁵N (CAS: 1215399-01-1) is a stable isotope-labeled derivative of indole-2-acetonitrile, with two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom incorporated into its structure. Its molecular formula is C₈¹³C₂H₈N¹⁵N, yielding a molecular weight of 159.16 g/mol . This compound is primarily utilized in tracer studies, metabolic research, and mass spectrometry (MS) due to its isotopic enrichment, which enables precise tracking in biological and chemical systems . Its purity exceeds 95%, and strict laboratory safety protocols—including separated storage of organic/inorganic reagents and stringent hygiene measures—are mandated for its handling .

Properties

CAS No. |

1215399-01-1 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

159.166 |

IUPAC Name |

2-(1H-indol-2-yl)acetonitrile |

InChI |

InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2/i5+1,6+1,11+1 |

InChI Key |

RORMSTAFXZRNGK-GNESYAQQSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)CC#N |

Synonyms |

1H-Indole-2-acetonitrile-13C2, 15N; 2-(Cyanomethyl)indole-13C2, 15N; Indol-2-ylacetonitrile-13C2, 15N_x000B_ |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs (Non-Isotopic Indole Derivatives)

Indole-2-acetonitrile-¹³C₂,¹⁵N differs from non-isotopic indole derivatives in molecular weight, spectral properties, and applications. For example:

Table 1: Comparison with Non-Isotopic Indole Derivatives

Key Differences :

- Molecular Weight: The isotopic labeling in Indole-2-acetonitrile-¹³C₂,¹⁵N increases its molecular weight by ~3 g/mol compared to its non-labeled counterpart (C₁₀H₈N₂, theoretical MW 156.18). This difference is critical for distinguishing isotopic peaks in HRMS .

- Applications: Non-isotopic analogs (e.g., nitro- or amino-substituted indoles) are used in synthetic chemistry, whereas the labeled compound enables advanced tracer studies .

Isotopic Analogs (Stable Isotope-Labeled Compounds)

Indole-2-acetonitrile-¹³C₂,¹⁵N shares functional similarities with other isotope-labeled compounds but differs in structure and specificity:

Table 2: Comparison with Isotope-Labeled Compounds

Key Insights :

- Specificity: While amino acid derivatives (e.g., leucine, cysteine) are used in protein research, Indole-2-acetonitrile-¹³C₂,¹⁵N is tailored for indole-based metabolic systems .

- Isotopic Enrichment : Dual ¹³C and ¹⁵N labeling enhances its utility in multi-isotope tracer experiments compared to single-label analogs .

Comparison with Other Nitriles

Nitriles like acrylonitrile (C₃H₃N, MW 53.06) share the cyano functional group but lack the indole moiety, leading to divergent chemical behavior:

Table 3: Comparison with Acrylonitrile

| Property | Indole-2-acetonitrile-¹³C₂,¹⁵N | Acrylonitrile |

|---|---|---|

| Molecular Formula | C₈¹³C₂H₈N¹⁵N | C₃H₃N |

| Molecular Weight | 159.16 | 53.06 |

| Structure | Indole + nitrile | Vinyl cyanide |

| Toxicity | Moderate (requires strict PPE) | High (carcinogenic) |

| Applications | Research tracers | Polymer production |

Notable Contrasts:

- Complexity : The indole ring in the target compound enables interactions with biological targets (e.g., enzymes), unlike simpler nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.